molecular formula C11H13FO2 B8001270 3-Fluoro-4-(isopropoxymethyl)benzaldehyde

3-Fluoro-4-(isopropoxymethyl)benzaldehyde

Cat. No.: B8001270
M. Wt: 196.22 g/mol
InChI Key: MHLKACNQBOLJJV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(isopropoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxymethyl group, and an aldehyde functional group attached to a benzene ring. It is used in various chemical syntheses and research applications.

Chemical Reactions Analysis

3-Fluoro-4-(isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(isopropoxymethyl)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions involving fluorinated compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(isopropoxymethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amines, while the fluorine atom can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

3-Fluoro-4-(isopropoxymethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atom and other substituents. The presence of the isopropoxymethyl group in this compound makes it unique and may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-4-(propan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)14-7-10-4-3-9(6-13)5-11(10)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLKACNQBOLJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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